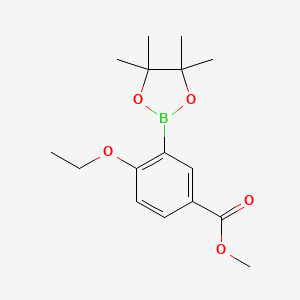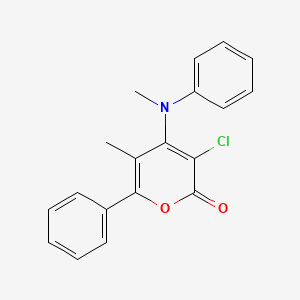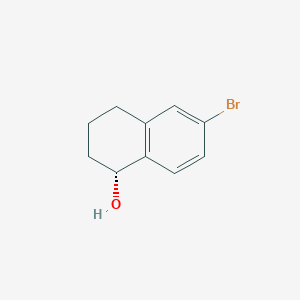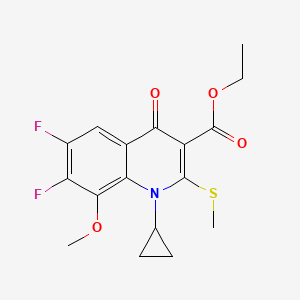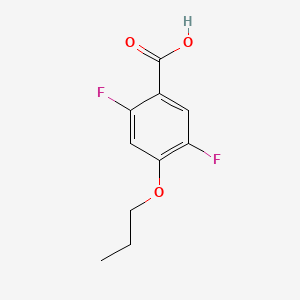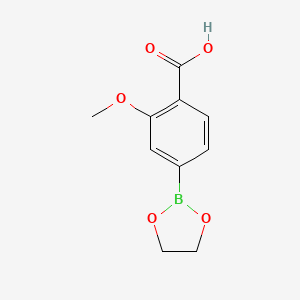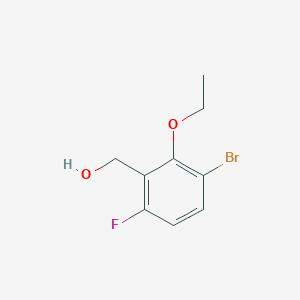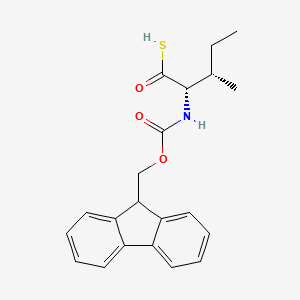
Fmoc-Ile-SH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Ile-SH, also known as N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine, is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The Fmoc group serves as a protecting group for the amino terminus, allowing for the sequential addition of amino acids to form peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ile-SH typically involves the protection of the amino group of L-isoleucine with the Fmoc group. This is achieved by reacting L-isoleucine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions must be carefully controlled to ensure the selective protection of the amino group without affecting other functional groups.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the sequential addition of amino acids to a growing peptide chain. The Fmoc group is removed using a solution of piperidine in dimethylformamide (DMF), allowing for the addition of the next amino acid .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ile-SH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group is removed using a base such as piperidine, resulting in the formation of a free amino group.
Oxidation and Reduction: The thiol group (-SH) in this compound can undergo oxidation to form disulfides or reduction to form free thiols.
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.
Oxidation: Hydrogen peroxide or iodine.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
Deprotection: Free amino group.
Coupling: Peptide bonds forming longer peptide chains.
Oxidation: Disulfide bonds.
Reduction: Free thiol groups.
Scientific Research Applications
Fmoc-Ile-SH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based drugs.
Medicine: Used in the design of peptide therapeutics and vaccines.
Industry: Employed in the production of peptide-based materials and hydrogels for biomedical applications.
Mechanism of Action
The primary mechanism of action of Fmoc-Ile-SH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids . The thiol group can also participate in redox reactions, forming disulfide bonds that stabilize the peptide structure .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Val-SH: A derivative of valine with similar protecting group chemistry.
Fmoc-Leu-SH: A derivative of leucine used in peptide synthesis.
Fmoc-Met-SH: A derivative of methionine with a sulfur-containing side chain.
Uniqueness
Fmoc-Ile-SH is unique due to the presence of the isoleucine side chain, which imparts specific hydrophobic properties to the peptide. This can influence the folding and stability of the resulting peptides, making this compound particularly useful in the synthesis of peptides with specific structural requirements .
Properties
Molecular Formula |
C21H23NO3S |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanethioic S-acid |
InChI |
InChI=1S/C21H23NO3S/c1-3-13(2)19(20(23)26)22-21(24)25-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,24)(H,23,26)/t13-,19-/m0/s1 |
InChI Key |
OPPHCXUJEZEZRB-DJJJIMSYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCC(C)C(C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[3-[8-(4-ethoxycarbonylpiperazin-1-YL)-3,7-dimethyl-2,6-dioxo-purin-1-YL]-2-hydroxy-propyl]piperazine-1-carboxylate](/img/structure/B14021240.png)



